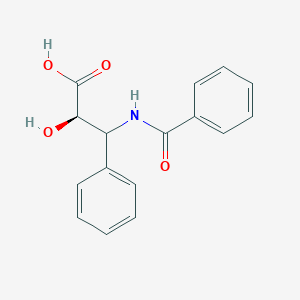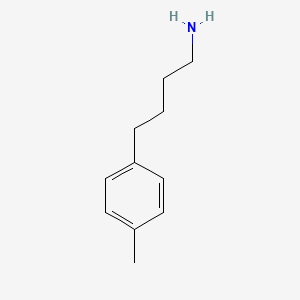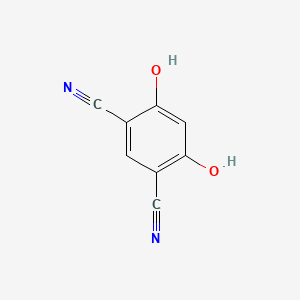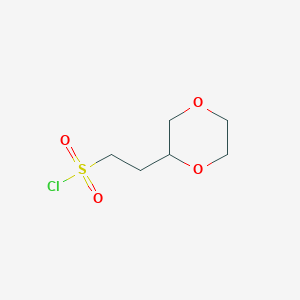
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, commonly known as FTCS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, the focus of
作用机制
FTCS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects.
Biochemical and Physiological Effects
FTCS has been shown to have various biochemical and physiological effects in scientific research. For example, it has been shown to inhibit the growth of tumor cells in vitro by inducing cell cycle arrest and apoptosis. Additionally, FTCS has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
FTCS has several advantages for use in lab experiments. Firstly, it is a highly specific inhibitor of carbonic anhydrase, which allows for precise targeting of this enzyme. Secondly, it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to the use of FTCS in lab experiments. For example, it has relatively low solubility in water, which can limit its use in aqueous environments.
未来方向
There are several potential future directions for the use of FTCS in scientific research. Firstly, it could be used in the development of new anticancer drugs that target carbonic anhydrase. Secondly, it could be used in the development of new anti-inflammatory drugs that target pro-inflammatory cytokines. Additionally, FTCS could be used in the study of carbonic anhydrase enzymes in various physiological processes, such as respiration and acid-base balance.
Conclusion
In conclusion, N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. It has various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are also several potential future directions for its use in scientific research.
合成方法
FTCS can be synthesized through a multistep process involving the condensation of 2-fluorobenzaldehyde with 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine followed by sulfonation with sulfuric acid. The resulting product is then purified through recrystallization to obtain pure FTCS.
科学研究应用
FTCS has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in various physiological processes such as respiration, acid-base balance, and ion transport.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide involves the reaction of 2-fluoroaniline with 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluoroaniline", "1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 2-fluoroaniline to a solution of 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with cold dichloromethane.", "Dry the product under vacuum to obtain N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide." ] } | |
CAS 编号 |
893339-90-7 |
分子式 |
C13H14FN3O4S |
分子量 |
327.33 |
IUPAC 名称 |
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-7-5-4-6-9(10)14/h4-7,15H,1-3H3 |
InChI 键 |
AVEHXQONKDILEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=CC=C2F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-chloro-4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2975952.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2975954.png)
![N'-(2,4-difluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2975957.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2975958.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2975959.png)

![Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2975962.png)


![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2975966.png)
![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2975969.png)
